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Compound of Interest

Compound Name: OH-C2-Peg3-nhco-C3-cooh

Cat. No.: B15621612

For Researchers, Scientists, and Drug Development Professionals

Introduction

OH-C2-Peg3-nhco-C3-cooh is a heterobifunctional PROTAC linker used in the synthesis of
Proteolysis Targeting Chimeras (PROTACS).[1][2] This linker possesses a terminal hydroxyl
group and a carboxylic acid group, separated by a hydrophilic polyethylene glycol (PEG)
spacer. The PEG spacer enhances solubility and provides flexibility, which is crucial for the
formation of a productive ternary complex between the target protein, the PROTAC, and an E3
ubiquitin ligase.[3][4][5] The hydroxyl and carboxylic acid functional groups allow for the
sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.

Key Features:

Heterobifunctional: Contains two different reactive functional groups (hydroxyl and carboxylic
acid) for selective conjugation.

o PEG Spacer: A three-unit PEG spacer increases hydrophilicity, improves solubility, and
reduces steric hindrance.[3][5]

o Versatile for PROTAC Synthesis: Enables the linkage of a wide variety of target protein
ligands and E3 ligase ligands.[6]

o Biocompatible: PEG linkers are known for their low toxicity and low immunogenicity.[3][7]
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Physicochemical Properties

A summary of the key physicochemical properties of OH-C2-Peg3-nhco-C3-cooh is presented

below.
Property Value
Molecular Formula C15H29NOS8
Molecular Weight 351.39 g/mol
Appearance White to off-white solid or viscous oll
Solubility Soluble in DMF, DMSO, and aqueous buffers
Purity >95%
Storage Conditions -20°C, desiccated
Applications

The primary application of OH-C2-Peg3-nhco-C3-cooh is in the development of PROTACs for
targeted protein degradation. PROTACSs are heterobifunctional molecules that recruit an E3
ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by
the proteasome.

Other Potential Applications:

» Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate a cytotoxic drug to
an antibody for targeted cancer therapy.[8]

» Bioconjugation: Covalent attachment of molecules to proteins, peptides, or other
biomolecules to modify their function or properties.[9]

o Surface Modification: Functionalization of surfaces, such as nanoparticles or microarrays, to
enhance biocompatibility or for specific binding applications.[3]

Experimental Workflow Overview
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The general workflow for utilizing OH-C2-Peg3-nhco-C3-cooh in the synthesis of a PROTAC
involves a two-step conjugation process. First, one of the ligands (either for the target protein
or the E3 ligase) is conjugated to one of the functional groups of the linker. After purification,
the second ligand is conjugated to the remaining functional group.
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Caption: General experimental workflow for PROTAC synthesis using OH-C2-Peg3-nhco-C3-
cooh.

Experimental Protocols

The following are detailed protocols for the conjugation of a protein (as a model for a ligand) to
each of the functional groups of OH-C2-Peg3-nhco-C3-cooh.

Protocol 1: Amide Bond Formation via Carboxylic Acid
Activation

This protocol describes the conjugation of an amine-containing molecule (e.g., a protein or a
small molecule ligand with a primary amine) to the carboxylic acid group of the linker.

Materials:

OH-C2-Peg3-nhco-C3-cooh

e Amine-containing molecule (Protein-NH2)

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

e Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

e Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

e Quenching Buffer: 1 M Tris-HCI, pH 8.5

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis tubing
Procedure:

o Prepare Stock Solutions:
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o Dissolve OH-C2-Peg3-nhco-C3-cooh in anhydrous DMF or DMSO to a final
concentration of 100 mM.

o Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

o Dissolve the amine-containing protein in Coupling Buffer to a concentration of 5-10
mg/mL.

o Activate the Carboxylic Acid:

o In a microcentrifuge tube, add a 10-fold molar excess of the linker stock solution relative to
the amount of protein to be conjugated.

o Add a 1.5-fold molar excess of EDC and NHS stock solutions over the linker.

o Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
o Conjugation Reaction:

o Add the activated linker solution to the protein solution.

o Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle
stirring.

e Quench the Reaction:

o Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-
activated linker.

o Incubate for 15 minutes at room temperature.
 Purification:

o Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting
column) or by dialysis against PBS.

e Characterization:
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o Confirm the conjugation and determine the degree of labeling using techniques such as
SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Quantitative Data Summary (Hypothetical):

Parameter Condition/Value
Linker:Protein Ratio 10:1 (molar excess)
EDC:Linker Ratio 1.5:1 (molar excess)
NHS:Linker Ratio 1.5:1 (molar excess)
Reaction Time 2 hours at room temperature
pH of Coupling 7.4

Degree of Labeling 2-3 linkers per protein

Yield >80%

Protocol 2: Conjugation via the Hydroxyl Group

This protocol provides a general method for the derivatization of the hydroxyl group, which can
then be reacted with a suitable functional group on the second ligand. A common approach is
to convert the hydroxyl group to a more reactive species, such as a tosylate or a mesylate,
followed by reaction with a nucleophile.

Materials:

Ligand 1-Linker Conjugate (from Protocol 1)

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCI)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Second ligand with a nucleophilic group (e.g., amine, thiol)

Purification system (e.g., HPLC, column chromatography)
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Procedure:
 Activation of the Hydroxyl Group:
o Dissolve the Ligand 1-Linker conjugate in anhydrous DCM or THF.
o Add a 1.5-fold molar excess of TEA or pyridine.
o Cool the reaction mixture to 0°C in an ice bath.
o Add a 1.2-fold molar excess of TsCl or MsCI dropwise.

o Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the
reaction progress by TLC or LC-MS.

e Work-up and Purification of Activated Linker:
o Once the reaction is complete, wash the organic layer with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the activated linker-conjugate by column chromatography.
o Conjugation with the Second Ligand:

o Dissolve the purified, activated linker-conjugate in a suitable anhydrous solvent (e.g.,
DMF, DMSO).

o Add a 1.1-fold molar excess of the second ligand containing a nucleophilic group.

o If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA)
may be added.

o Stir the reaction at room temperature or with gentle heating until completion, as monitored
by TLC or LC-MS.

e Final Purification and Characterization:
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o Purify the final PROTAC molecule using preparative HPLC.

o Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR
spectroscopy to confirm its identity and purity.

Quantitative Data Summary (Hypothetical):

Parameter Condition/Value

Activating Agent:Linker Ratio 1.2:1 (molar excess)
Base:Linker Ratio 1.5:1 (molar excess)
Activation Reaction Time 12 hours at room temperature
Second Ligand:Activated Linker Ratio 1.1:1 (molar excess)

Final Conjugation Time 6 hours at room temperature
Purity of Final PROTAC >98% (by HPLC)

Overall Yield 40-60%

Signaling Pathway Visualization

The following diagram illustrates the conceptual signaling pathway of a PROTAC synthesized
using OH-C2-Peg3-nhco-C3-cooh.
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PROTAC-Mediated Protein Degradation
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Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.
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Conclusion

OH-C2-Peg3-nhco-C3-cooh is a valuable tool for the development of PROTACs and other
bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG
spacer, allows for the controlled and efficient synthesis of complex biomolecules. The protocols
provided herein offer a general framework for the use of this linker in various bioconjugation
applications. It is recommended that reaction conditions be optimized for each specific
application to achieve the desired outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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